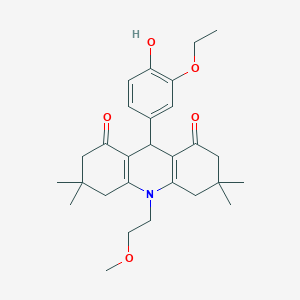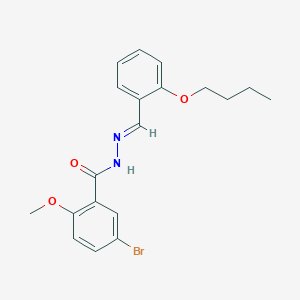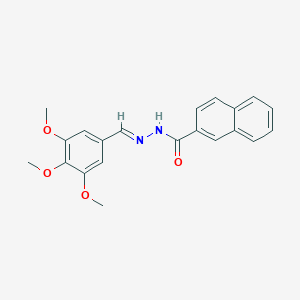
9-(3-ETHOXY-4-HYDROXYPHENYL)-10-(2-METHOXYETHYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-ETHOXY-4-HYDROXYPHENYL)-10-(2-METHOXYETHYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxy, methoxy, and tetramethyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ETHOXY-4-HYDROXYPHENYL)-10-(2-METHOXYETHYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Functional Group Introduction:
Tetramethylation: The tetramethyl groups can be introduced through alkylation reactions using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the acridine core can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium ethoxide, sodium methoxide, and various amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound has shown promise as an anticancer agent. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a potential candidate for cancer therapy.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its stable structure and vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mécanisme D'action
The mechanism of action of 9-(3-ETHOXY-4-HYDROXYPHENYL)-10-(2-METHOXYETHYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with other molecular targets, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antibacterial and antiviral properties.
Proflavine: An acridine derivative used as an antiseptic and for its mutagenic properties.
Uniqueness
Compared to these similar compounds, 9-(3-ETHOXY-4-HYDROXYPHENYL)-10-(2-METHOXYETHYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific functional groups and structural features. The presence of ethoxy, hydroxy, and methoxy groups, along with the tetramethylated acridine core, provides distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H37NO5 |
|---|---|
Poids moléculaire |
467.6g/mol |
Nom IUPAC |
9-(3-ethoxy-4-hydroxyphenyl)-10-(2-methoxyethyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H37NO5/c1-7-34-23-12-17(8-9-20(23)30)24-25-18(13-27(2,3)15-21(25)31)29(10-11-33-6)19-14-28(4,5)16-22(32)26(19)24/h8-9,12,24,30H,7,10-11,13-16H2,1-6H3 |
Clé InChI |
VBBIUDJZTFSXFO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CCOC)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B423056.png)

![N'-[4-(allyloxy)-3,5-dibromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B423058.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423060.png)
![N'-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-4-chlorobenzohydrazide](/img/structure/B423062.png)
![2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423063.png)
![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423066.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423067.png)
![9-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423069.png)
![2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423070.png)
![2-(4-chlorophenoxy)-N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B423071.png)

![2-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423074.png)
